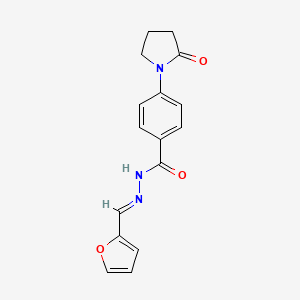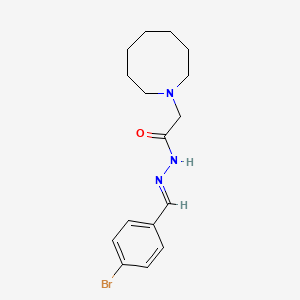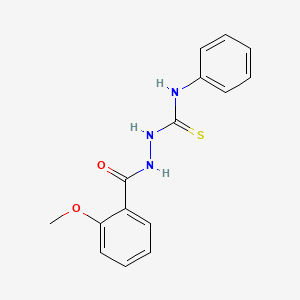![molecular formula C17H19N3O B5567261 (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as EMA-01, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine varies depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine acts as a PARP inhibitor, preventing the repair of damaged DNA and leading to cell death in cancer cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine reduces oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine inhibits viral replication by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine also vary depending on the specific application. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to reduce oxidative stress and inflammation in the brain, potentially protecting neurons from damage. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to inhibit viral replication, reducing viral load in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in lab experiments is its selectivity for specific targets, such as PARP in cancer cells. This allows for more targeted and potentially less toxic therapies. However, one limitation is the lack of long-term safety data, as (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a relatively new compound.
Direcciones Futuras
There are several potential future directions for research on (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. In cancer research, further studies could investigate the efficacy of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine in combination with other therapies, as well as its potential use in other types of cancer. In neurology, future studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, further studies could investigate the potential of (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a broad-spectrum antiviral agent.
Métodos De Síntesis
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-(chloromethyl)-1-methylbenzimidazole, followed by reduction and deprotection steps. The final product is a white powder with a melting point of 195-197°C.
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurology, and infectious diseases. In cancer research, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown promise as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and is overexpressed in certain types of cancer. In neurology, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, (4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has shown antiviral activity against the Ebola virus.
Propiedades
IUPAC Name |
4-ethoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-14-10-8-13(9-11-14)18-12-17-19-15-6-4-5-7-16(15)20(17)2/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGQGXLKHHWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-aminoethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5567201.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)
![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)
